molecular formula C6H6Br2N2 B13473776 4,5-Dibromo-3,6-dimethylpyridazine

4,5-Dibromo-3,6-dimethylpyridazine

Cat. No.: B13473776
M. Wt: 265.93 g/mol
InChI Key: WGJSWBAXTCBPTL-UHFFFAOYSA-N
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Description

4,5-Dibromo-3,6-dimethylpyridazine is a chemical compound with the molecular formula C6H6Br2N2 It is a derivative of pyridazine, characterized by the presence of two bromine atoms and two methyl groups attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-3,6-dimethylpyridazine typically involves the bromination of 3,6-dimethylpyridazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-3,6-dimethylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.

    Coupling Products: Biaryl or diaryl compounds are typically formed through coupling reactions.

Scientific Research Applications

4,5-Dibromo-3,6-dimethylpyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-3,6-dimethylpyridazine involves its interaction with specific molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridazine ring. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibromo-4,5-dimethylpyridazine
  • 4,5-Dichloro-3,6-dimethylpyridazine
  • 4,5-Dimethylpyridazine

Uniqueness

4,5-Dibromo-3,6-dimethylpyridazine is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro and unsubstituted counterparts. The bromine atoms make it more reactive in substitution and coupling reactions, providing a versatile platform for chemical synthesis .

Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

4,5-dibromo-3,6-dimethylpyridazine

InChI

InChI=1S/C6H6Br2N2/c1-3-5(7)6(8)4(2)10-9-3/h1-2H3

InChI Key

WGJSWBAXTCBPTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=N1)C)Br)Br

Origin of Product

United States

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